molecular formula C18H20ClN3 B2805695 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole CAS No. 337920-56-6

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole

Cat. No. B2805695
M. Wt: 313.83
InChI Key: FLGSHLUMOSSESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole” is a derivative of the neonicotinoid class of insecticides, which includes compounds like Thiacloprid and Imidacloprid . Neonicotinoids are neuro-active insecticides modeled after nicotine .


Chemical Reactions Analysis

Again, without specific information, it’s hard to comment on the chemical reactions involving “2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole”. Neonicotinoids like Imidacloprid do undergo metabolic reactions in organisms, leading to various metabolites .

Scientific Research Applications

Heterocyclic Synthesis and Potential Antimicrobial Agents

  • The synthesis of pyrimido[1,6-a]benzimidazoles and their chloro derivatives has been explored for their potential as antimicrobial agents. Researchers have developed methods to convert chloro compounds into various derivatives, including azido, amino, and methoxy derivatives, highlighting the versatility of benzimidazole compounds in heterocyclic synthesis and their potential applications in developing new antimicrobial agents (Badawey et al., 1989).

Fluorescent Probes for DNA Detection

  • Novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized and evaluated as potential fluorescent probes for DNA detection. Their synthesis was achieved using microwave-assisted protocols, and the compounds exhibited enhanced fluorescence emission intensity, offering applications as DNA-specific fluorescent probes (Perin et al., 2011).

Antifungal, Insecticidal, and Herbicidal Activities

  • Benzimidazole derivatives have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. The studies found that certain structural features, such as chloro and trifluoromethyl groups, significantly contribute to the bioactivity of these compounds, highlighting their potential in agricultural applications (Hisano et al., 1982).

Anticonvulsant Properties

  • Research into 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives has demonstrated their potential anticonvulsant properties, with specific substitutions at various positions enhancing the activity. This suggests a promising avenue for the development of new anticonvulsant medications (Chimirri et al., 2001).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. The efficiency of these compounds as corrosion inhibitors opens up potential applications in protecting metal surfaces in industrial environments (Khaled, 2003).

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-hexylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c1-2-3-4-7-12-22-16-9-6-5-8-15(16)21-18(22)14-10-11-17(19)20-13-14/h5-6,8-11,13H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGSHLUMOSSESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole

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